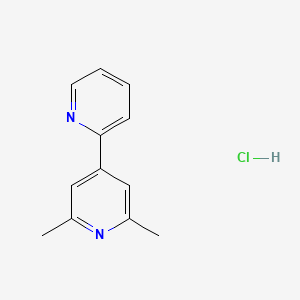![molecular formula C14H18N2O2S B6119663 1-ethyl-4-[2-(phenylthio)ethyl]-2,3-piperazinedione](/img/structure/B6119663.png)
1-ethyl-4-[2-(phenylthio)ethyl]-2,3-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antidiabetic Activity
Diabetes mellitus is a chronic disease characterized by hyperglycemia, which can lead to organ damage and vascular complications. Compound 2a has demonstrated potent antidiabetic activity by inhibiting two key enzymes: α-amylase and α-glycosidase. These enzymes play crucial roles in carbohydrate metabolism. The IC50 values for compound 2a are 3.57 ± 1.08 μg/ml (α-amylase) and 10.09 ± 0.70 μg/ml (α-glycosidase), outperforming the positive control acarbose (IC50 = 6.47 and 44.79 μg/ml, respectively) .
Antioxidant Properties
Compound 2a exhibits remarkable antioxidant activity. Using β-carotene linoleic acid and DPPH methods, it has shown superior antioxidant effects compared to positive controls. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Researchers are exploring its potential as a natural antioxidant supplement .
Anti-Obesity Effects
Obesity is a global health concern associated with various metabolic disorders. Compound 2a also demonstrates anti-lipase activity, inhibiting the enzyme responsible for fat digestion. Its IC50 value (107.95 ± 1.88 μg/ml) surpasses that of orlistat (IC50 = 25.01 ± 0.78 μg/ml), a common anti-obesity drug. Investigating its use in weight management and obesity-related complications is an active area of research .
Molecular Docking Studies
To understand the interactions between compound 2a and α-amylase, researchers conducted molecular docking studies. These simulations provide insights into the binding pocket and potential mechanisms of action. The results suggest that compound 2a could be further explored for antidiabetic, antioxidant, and anti-obesity applications .
Medicinal Chemistry and Drug Design
Given its multifaceted effects, compound 2a holds promise as a lead compound for drug development. Medicinal chemists are investigating its structural modifications to optimize its pharmacological properties. Formulating suitable pharmaceutical dosage forms for clinical testing is a critical step toward addressing global health challenges .
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit antimicrobial properties . Therefore, it’s plausible that this compound may also interact with bacterial enzymes or proteins, disrupting their normal function.
Biochemical Pathways
Similar compounds have been reported to interfere with bacterial cell wall synthesis . This suggests that the compound may affect similar pathways, leading to disruption of bacterial growth and proliferation.
Pharmacokinetics
The compound’s molecular weight (22835 g/mol) suggests that it may have suitable pharmacokinetic properties for drug development, as most orally administered drugs have a molecular weight between 160 and 480 g/mol.
Result of Action
Based on the antimicrobial properties of similar compounds , it can be hypothesized that this compound may lead to the disruption of bacterial cell wall synthesis, resulting in bacterial cell death.
Propriétés
IUPAC Name |
1-ethyl-4-(2-phenylsulfanylethyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-2-15-8-9-16(14(18)13(15)17)10-11-19-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZCOSLORQCKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-[2-(phenylthio)ethyl]-2,3-piperazinedione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-benzodioxol-5-yl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6119580.png)
![N-[3-(4-chlorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetamide](/img/structure/B6119588.png)


![7-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6119605.png)
![2-(1-isopropyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B6119618.png)
![1-(4-bromobenzoyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6119623.png)
![N,1-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)cyclohexanecarboxamide](/img/structure/B6119629.png)
![10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B6119642.png)

![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B6119646.png)
![2-chloro-N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6119650.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6119659.png)
![ethyl 3,3,3-trifluoro-2-hydroxy-2-({[2-(hydroxyimino)-1-methylpropylidene]amino}oxy)propanoate](/img/structure/B6119683.png)